molecular formula C10H13NO2 B3051605 Propyl 3-aminobenzoate CAS No. 35007-02-4

Propyl 3-aminobenzoate

Cat. No. B3051605
CAS RN: 35007-02-4
M. Wt: 179.22 g/mol
InChI Key: WPRQYDFLCDTFGC-UHFFFAOYSA-N
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Description

Propyl 3-aminobenzoate, also known as n-Propyl p-aminobenzoate or n-Propyl-4-aminobenzoate, is a compound with the molecular formula C10H13NO2 . It is a derivative of aminobenzoic acid, which is an important compound in organic chemistry .


Synthesis Analysis

The synthesis of propyl 3-aminobenzoate can be achieved through a series of reactions. One approach involves the esterification of p-nitrobenzoic acid to its propyl ester followed by nitro reduction . Another method involves reacting benzocaine with propanoic acid under microwave conditions, which is a faster approach than traditional methods .


Molecular Structure Analysis

The molecular structure of propyl 3-aminobenzoate consists of a benzene ring substituted with an amino group and a propyl ester group . The InChI key for this compound is NBFQYHKHPBMJJV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Propyl 3-aminobenzoate, like other aminobenzoates, can undergo various electrophilic and nucleophilic reactions to form a library of derivatives . These reactions can lead to structures with antimicrobial, anti-inflammatory, and anticancer activities .

Scientific Research Applications

1. Effects on Reproductive Systems

Propyl 3-aminobenzoate, also known as propyl paraben, has been studied for its effects on reproductive systems. Oishi (2002) found that propyl paraben adversely affects the hormonal secretion and male reproductive functions in rats. This study showed a dose-dependent decrease in cauda epididymal sperm reserves and concentrations, as well as a significant decrease in daily sperm production and serum testosterone concentration in rats exposed to propyl paraben (Oishi, 2002).

2. Anticancer Properties

Research has shown that propyl gallate (a derivative of propyl 3-aminobenzoate) possesses anticancer properties. Park (2021) demonstrated that propyl gallate inhibited the proliferation of lung cancer cells, suggesting its potential as an anti-cancer agent. This study highlighted the relationship between reactive oxygen species, glutathione levels, and the anticancer effect of propyl gallate on lung cancer cells (Park, 2021).

3. Impact on Cell Functions and Mitochondrial Dysfunction

Propyl 3-aminobenzoate derivatives have also been associated with mitochondrial dysfunction and cytotoxicity. Nakagawa and Moldéus (1998) investigated the cytotoxic effects of propyl paraben in isolated rat hepatocytes. Their study concluded that propyl-paraben-induced cytotoxicity was mediated by the parent compound rather than its metabolite, and it was associated with ATP depletion due to impairment of mitochondrial function (Nakagawa & Moldéus, 1998).

4. Synthetic Applications in Chemistry

In synthetic chemistry, derivatives of propyl 3-aminobenzoate are used as intermediates. Wen et al. (2012) described the use of propylphosphonic anhydride in the synthesis of benzothiazoles, benzoxazoles, and benzimidazoles, highlighting the utility of propyl 3-aminobenzoate derivatives in chemical synthesis (Wen et al., 2012).

5. Genotoxicity and Cytotoxicity Studies

Research has also been conducted on the genotoxic and cytotoxic potential of propyl gallate, a derivative of propyl 3-aminobenzoate. Hamishehkar et al. (2014) studied the anticell proliferation effects of propyl gallate on lung cancer cells and observed DNA strand breaks and apoptosis in treated cells, indicating its genotoxic and cytotoxic potential (Hamishehkar et al., 2014).

Mechanism of Action

While the exact mechanism of action of propyl 3-aminobenzoate is not specified, it is known that aminobenzoates, in general, have various biological activities. For instance, benzocaine, an ethyl ester of p-aminobenzoic acid, acts as a local anesthetic by blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions .

Safety and Hazards

While specific safety and hazard information for propyl 3-aminobenzoate is not available, it is generally recommended to handle similar compounds with care, avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions in the study of propyl 3-aminobenzoate and its derivatives could involve further exploration of their synthesis, reactions, and biological activities. The application of traditional reactions in refined systems, such as continuous flow, could optimize productivity . Additionally, the development of bioactive modifications of aminobenzoates for the treatment of various disorders presents promising future directions .

properties

IUPAC Name

propyl 3-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRQYDFLCDTFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579461
Record name Propyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3-aminobenzoate

CAS RN

35007-02-4
Record name Propyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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